molecular formula C9H15NO2 B13562398 Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate

Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate

Cat. No.: B13562398
M. Wt: 169.22 g/mol
InChI Key: FHIJCASAUMRSAS-IEESLHIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate is a complex organic compound with a unique structure.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)6-2-7-4-10-5-8(7)3-6/h6-8,10H,2-5H2,1H3/t6?,7-,8+

InChI Key

FHIJCASAUMRSAS-IEESLHIDSA-N

Isomeric SMILES

COC(=O)C1C[C@@H]2CNC[C@@H]2C1

Canonical SMILES

COC(=O)C1CC2CNCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate include other cyclopenta[c]pyrrole derivatives, such as:

Uniqueness

The uniqueness of methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.